molecular formula C5H8Cl2O B14464083 2,2-Dichloro-3-pentanone CAS No. 73651-50-0

2,2-Dichloro-3-pentanone

Cat. No.: B14464083
CAS No.: 73651-50-0
M. Wt: 155.02 g/mol
InChI Key: BMDBRMSPWDBXGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dichloro-3-pentanone is an organic compound with the molecular formula C5H8Cl2O It is a chlorinated ketone, characterized by the presence of two chlorine atoms attached to the second carbon of a pentanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dichloro-3-pentanone can be synthesized through several methods. One common approach involves the chlorination of 3-pentanone using chlorine gas in the presence of a catalyst. Another method includes the reaction of 3-pentanone with thionyl chloride under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale chlorination reactors where 3-pentanone is treated with chlorine gas. The reaction is typically carried out at elevated temperatures and pressures to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dichloro-3-pentanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2-Dichloro-3-pentanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-dichloro-3-pentanone involves its interaction with nucleophiles due to the presence of electrophilic carbon atoms. The chlorine atoms enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where this compound acts as an intermediate .

Comparison with Similar Compounds

    3,3-Dichloro-2-pentanone: Similar in structure but with chlorine atoms on the third carbon.

    2,2-Dichloro-4-pentanone: Chlorine atoms on the second carbon but with a different ketone position.

    2,2-Dichloro-3-hexanone: An extended carbon chain with similar chlorination.

Uniqueness: 2,2-Dichloro-3-pentanone is unique due to its specific chlorination pattern, which imparts distinct reactivity and chemical properties compared to its analogs. This makes it particularly valuable in synthetic organic chemistry and industrial applications .

Properties

CAS No.

73651-50-0

Molecular Formula

C5H8Cl2O

Molecular Weight

155.02 g/mol

IUPAC Name

2,2-dichloropentan-3-one

InChI

InChI=1S/C5H8Cl2O/c1-3-4(8)5(2,6)7/h3H2,1-2H3

InChI Key

BMDBRMSPWDBXGN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.